molecular formula C15H18O5 B2453238 ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate CAS No. 94195-90-1

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B2453238
CAS No.: 94195-90-1
M. Wt: 278.304
InChI Key: WASNGNOCYWVARI-UHFFFAOYSA-N
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Description

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a keto-ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Carboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid)

    Temperature: Reflux conditions

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include:

    Enzymatic Hydrolysis: Conversion to corresponding acids and alcohols.

    Oxidative Pathways: Formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid methyl ester
  • 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid propyl ester

Uniqueness

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate is unique due to its specific ester group and the presence of a methoxyphenyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-6-5-7-12(8-11)19-3/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASNGNOCYWVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC(=CC=C1)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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